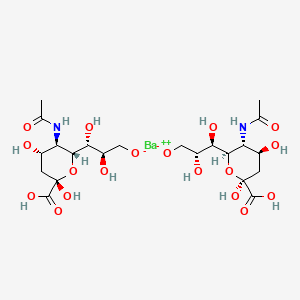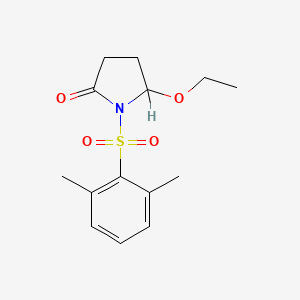
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dimethylphenyl ring and a pyrrolidinone ring with an ethoxy substituent
Métodos De Preparación
The synthesis of 1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,6-dimethylphenyl sulfonyl chloride with 5-ethoxy-2-pyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyrrolidinone bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of key biological processes, such as cell division or signal transduction, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound also contains a dimethylphenyl group and has been studied for its biological activities, including antibacterial and antifungal properties.
4,6-Di-tert-butyl-N-(2,6-Dimethylphenyl)-o-Amidophenolato: This compound features a similar dimethylphenyl group and is used in the development of redox-active ligands for various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in the other compounds.
Propiedades
Número CAS |
111711-72-9 |
|---|---|
Fórmula molecular |
C14H19NO4S |
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO4S/c1-4-19-13-9-8-12(16)15(13)20(17,18)14-10(2)6-5-7-11(14)3/h5-7,13H,4,8-9H2,1-3H3 |
Clave InChI |
YOIRETUUUKEDKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(=O)N1S(=O)(=O)C2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


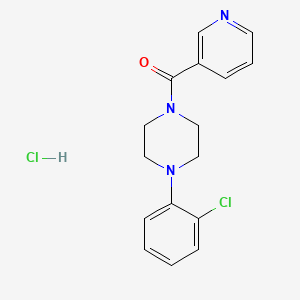
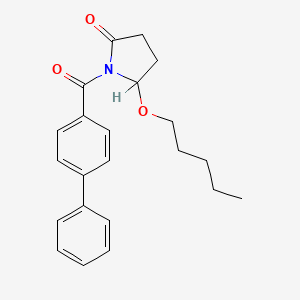
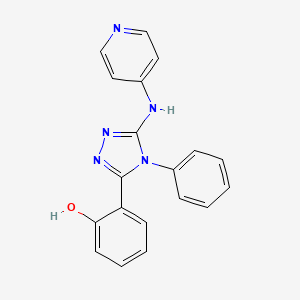

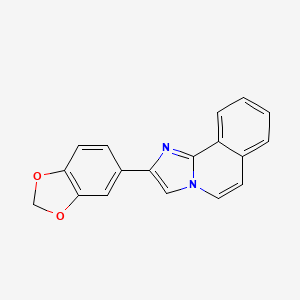
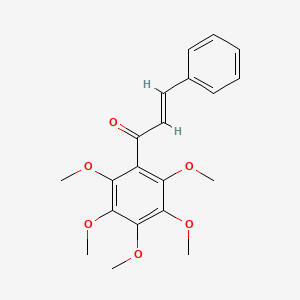
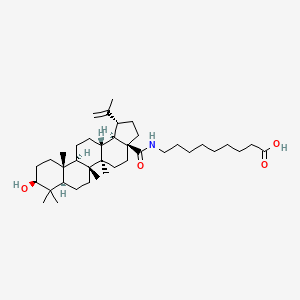


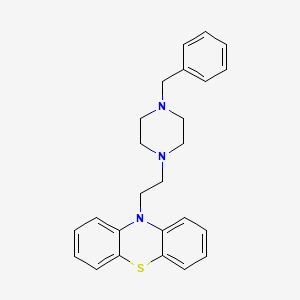
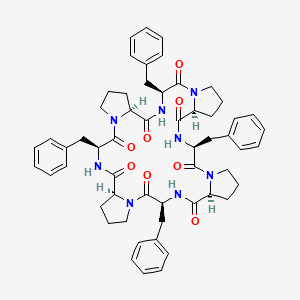
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
